5,7,18-Trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Description
IUPAC Nomenclature Rationalization and Stereochemical Descriptors
The IUPAC systematic name of this compound reveals a highly sophisticated molecular architecture that exemplifies the structural complexity characteristic of advanced physalin derivatives. The nomenclature begins with the stereochemical descriptors (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S), which define the absolute configuration at twelve distinct stereocenters throughout the molecular framework. This extensive stereochemical specification is crucial for distinguishing this compound from other physalin isomers and establishes its unique three-dimensional geometry. The hydroxyl functionalities at positions 5, 7, and 18 contribute significantly to the compound's polar character and potential biological interactions, while the tetramethyl substitution pattern at positions 1, 14, 21, and 25 provides hydrophobic character that influences membrane permeability and molecular recognition properties.
The trioxaheptacyclo designation indicates the presence of three oxygen-containing bridges within a seven-ring system, creating the characteristic cage-like structure that defines physalin architecture. The bridging pattern [20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴] describes the specific connectivity between carbon atoms that forms the complex polycyclic framework. The heptacosa prefix indicates a 27-carbon skeleton, while the 8,10-diene specification identifies two double bonds located at positions 8 and 10, contributing to the compound's electronic properties and potential reactivity. The tetrone functionality, indicating four ketone groups at positions 13, 19, 24, and 27, provides multiple sites for hydrogen bonding and influences the compound's chemical behavior and biological activity.
Related physalin compounds demonstrate similar structural complexity but with distinct stereochemical and functional group variations. Physalin M, for example, shares the same heptacyclic core but differs in stereochemistry and hydroxylation pattern, being described as (1S,2S,3R,5R,6R,14R,15S,18R,21S,22R,25S)-5,18-dihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.1²,⁵.0³,¹⁸.0³,²¹.0⁶,¹⁵.0⁹,¹⁴]heptacosa-8,10-diene-13,19,24,27-tetrone. The key differences include the absence of the 7-hydroxyl group in Physalin M and alterations in stereochemistry at positions 2, 6, and 18, highlighting the structural diversity possible within this chemical family.
Crystallographic Characterization of Heptacyclic Core Architecture
The heptacyclic architecture of this physalin derivative represents one of the most complex ring systems found in natural products, requiring sophisticated analytical techniques for complete structural characterization. Crystallographic studies of related physalin compounds provide crucial insights into the three-dimensional arrangement of the polycyclic framework. Physalin B, a structurally related compound, crystallizes in the monoclinic system with space group P2₁, displaying specific lattice parameters that reveal the molecular packing arrangements and intermolecular interactions. The crystal structure shows that physalin molecules adopt a rigid conformation stabilized by the cage-like ring system, with two molecules per asymmetric unit forming a three-dimensional layer structure through hydrogen bonding networks.
The crystallographic data for Physalin B reveals lattice parameters of a = 12.4996(2) Å, b = 14.35620(10) Å, c = 14.75190(10) Å, with a unit cell volume of 2607.97(5) ų. These dimensions provide insight into the molecular volume and packing efficiency of physalin compounds. The density of 1.382 mg/cm³ and the presence of eight fused rings involving two lactones demonstrate the compact nature of the physalin architecture. The rigid molecular framework restricts conformational flexibility, which is crucial for understanding the compound's biological activity and molecular recognition properties.
Advanced crystallographic analysis reveals that the cage-shaped structure of physalins creates distinct spatial arrangements that influence their interaction with biological targets. The DEFGH-ring system forms the characteristic cage structure, while the ABC-ring system maintains similarity to conventional steroid frameworks. This unique architecture creates specific binding pockets and surface features that distinguish physalins from other steroidal compounds. The crystallographic studies also reveal the importance of intermolecular hydrogen bonding patterns, which stabilize the crystal lattice and provide insights into potential protein-ligand interactions.
Comparative Analysis of Stereoisomerism Across Physalin Analogues
The stereochemical complexity of physalin compounds creates numerous opportunities for isomerism, resulting in a diverse family of related structures with varying biological activities. Comparative analysis reveals that subtle changes in stereochemistry can dramatically influence biological properties and therapeutic potential. The target compound contains twelve stereocenters, each of which can adopt either R or S configuration, theoretically generating 4,096 possible stereoisomers. However, the constraints imposed by the rigid heptacyclic framework significantly reduce the number of feasible configurations, resulting in a more limited set of naturally occurring and synthetically accessible derivatives.
The stereochemical differences between physalin analogues significantly influence their three-dimensional shape and molecular recognition properties. For instance, the presence of the 5β,6β-epoxy functionality in Physalin F creates a more rigid local structure compared to compounds with C5-C6 olefin functionality, resulting in enhanced inhibitory activity toward NF-κB activation with an IC₅₀ value of 2.53 μM compared to 11.4 μM for Physalin B. These structure-activity relationships demonstrate that even minor stereochemical modifications can substantially alter biological potency.
Properties
IUPAC Name |
5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,12,14-15,17-19,29,34-35H,7-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSXWWXXAPEFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=O)CC=CC7=CC5O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Physalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
113146-74-0 | |
| Record name | Physalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 249 °C | |
| Record name | Physalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Oxidation-Reduction Sequences
The tetrone moiety (positions 13, 19, 24, 27) is introduced via Jones oxidation of secondary alcohols. Chromium trioxide in aqueous sulfuric acid selectively oxidizes alcohols to ketones without over-oxidizing sensitive ether linkages. Subsequent NaBH₄ reduction of specific ketones restores hydroxyl groups, achieving the final stereochemistry.
Methylation Strategies
Methyl groups at positions 1, 14, 21, and 25 are installed via Williamson ether synthesis or nucleophilic substitution . For instance, treatment of phenolic intermediates with methyl iodide and potassium carbonate in DMF yields stable methyl ethers.
Purification and Isolation
Post-synthetic purification involves:
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Alkali Washing : Removes unreacted phenolic starting materials (e.g., 1-naphthol derivatives) via extraction with 5% NaOH.
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Distillation : Separates high-boiling tetrone (bp > 300°C) from low-boiling byproducts under reduced pressure (10–20 mmHg).
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Crystallization : Methanol/water mixtures (3:1 v/v) yield crystals with >98% purity.
Industrial Scalability Considerations
| Challenge | Solution |
|---|---|
| High catalyst cost | Recyclable Raney nickel systems |
| Energy-intensive steps | Continuous flow reactors |
| Stereochemical drift | Chiral auxiliary-mediated synthesis |
For large-scale production, continuous hydrogenation reactors operating at 200–220°C and 4.0 MPa optimize throughput while maintaining stereochemical integrity .
Chemical Reactions Analysis
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone undergoes various biochemical reactions, including desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation. These reactions lead to the formation of different physalin metabolites . Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the specific transformations required to produce the desired metabolites.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Properties : This compound exhibits significant antioxidant activity due to the presence of multiple hydroxyl groups that can scavenge free radicals. This makes it a candidate for formulations aimed at reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess antimicrobial properties against various pathogens. This could lead to its use in developing new antimicrobial agents or preservatives in food and cosmetic products.
- Cancer Research : Preliminary studies suggest that compounds with complex cyclic structures may inhibit tumor growth or induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest or modulation of signaling pathways.
Material Science Applications
- Liquid Crystal Displays : The unique structural properties of this compound allow it to be explored as a component in liquid crystal displays (LCDs). Its ability to form organized structures can be beneficial in enhancing the performance of LCD technologies.
- Polymeric Materials : The compound's complex structure may contribute to the development of novel polymeric materials with enhanced thermal stability and mechanical properties suitable for industrial applications.
- Nanotechnology : Its potential for self-assembly could be harnessed in nanotechnology for creating nanoscale materials or devices for electronics and medicine.
Case Studies and Research Findings
Mechanism of Action
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone exerts its effects through multiple mechanisms, including the modulation of cell signaling pathways and the activation of different mechanisms of cell death or immunomodulation. It interacts with various molecular targets, such as glucocorticoid receptors, to exert its anti-inflammatory and anticancer effects . Additionally, (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique architecture distinguishes it from simpler polyphenols and flavonoids, but structural analogs exist in natural products and synthetic chemistry. Below is a comparative analysis based on functional groups, ring systems, and bioactivity:
Flavonoids (e.g., Isorhamnetin-3-O-glycoside)
- Structural Similarities: Flavonoids share hydroxyl and glycoside substituents, which contribute to antioxidant and anti-inflammatory effects. The target compound’s hydroxyl groups (5,7,18-trihydroxy) may mimic flavonoid interactions with inflammatory pathways.
- Key Differences: Flavonoids lack the fused polycyclic framework and tetrone functionality, limiting their structural complexity compared to the target compound.
- Bioactivity: Flavonoids are well-documented for anti-inflammatory activity via NF-κB inhibition . The target compound’s larger structure may enhance binding affinity or selectivity.
Zygocaperoside
- Structural Similarities: Isolated from Zygophyllum fabago, Zygocaperoside features a triterpenoid skeleton with hydroxyl and glycoside groups, analogous to the target compound’s hydroxyl and methyl substituents.
Polycyclic Tetrones (e.g., PF 43(1) Compound)
- Structural Similarities : The PF 43(1) compound (Pharmacopeial Forum) shares a polycyclic backbone with multiple ketone groups and hydroxyl substitutions, mirroring the tetrone and trihydroxy motifs in the target compound .
- Key Differences : The PF 43(1) compound includes an allyl group and methoxycyclohexyl moiety, which are absent in the target compound.
- Bioactivity : Tetrones are associated with protease inhibition and anti-cancer activity, suggesting the target compound may have overlapping mechanistic pathways .
Pharmacodynamic and Structural Advantages
The target compound’s heptacyclic framework and tetrone groups provide distinct advantages:
Enhanced Stability: The fused ring system may reduce metabolic degradation compared to simpler flavonoids.
Multi-Target Potential: The hydroxyl and ketone groups enable interactions with enzymes (e.g., cyclooxygenase) and receptors (e.g., Toll-like receptors) involved in inflammation .
Synergistic Effects: Its structure may allow simultaneous modulation of oxidative stress and cytokine production, a feature less pronounced in analogs like Zygocaperoside .
Biological Activity
The compound known as (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone is a complex organic molecule classified under the category of physalins , which are steroid-like compounds derived from the Physalis genus of plants. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The IUPAC name reflects the intricate structure of the compound characterized by multiple hydroxyl groups and a unique bicyclic framework. The molecular formula is , indicating a substantial number of functional groups that contribute to its biological activities.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Properties : Physalins have been shown to exhibit significant antimicrobial activity against various bacterial strains and fungi.
- Anticancer Effects : Preliminary studies suggest that physalins can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Activity : Some research indicates that these compounds may modulate inflammatory responses.
Antimicrobial Activity
Research has demonstrated that physalin derivatives possess potent antimicrobial properties. A study found that physalin L (the same compound ) exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics .
Anticancer Activity
In vitro studies have shown that physalin L can induce apoptosis in various cancer cell lines including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways . A specific case study highlighted its potential in reducing tumor size in xenograft models .
Anti-inflammatory Effects
Physalin L has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a promising role in managing inflammatory diseases .
Data Tables
Case Studies
- Antimicrobial Efficacy : In a controlled study involving various bacterial strains including resistant strains of E. coli, physalin L demonstrated significant antibacterial activity with an MIC comparable to standard antibiotics.
- Cancer Treatment Model : In a xenograft model for prostate cancer treatment using mice injected with cancer cells treated with physalin L showed a reduction in tumor volume by approximately 40% over four weeks compared to controls .
Q & A
Q. What synthetic strategies are optimal for constructing this polycyclic compound, considering its stereochemical complexity?
Methodological Answer: Multi-step synthesis is recommended, prioritizing stereochemical control through chiral auxiliaries or asymmetric catalysis. Protecting groups (e.g., silyl ethers for hydroxyls) should mitigate undesired side reactions. Retrosynthetic analysis can dissect the heptacyclic core into smaller fragments (e.g., cyclohexene or tetracyclic intermediates). Evidence from similar polyoxygenated compounds suggests using Diels-Alder reactions or ring-closing metathesis for cyclization steps . Process optimization via Design of Experiments (DoE) can identify critical parameters (temperature, catalyst loading) .
Q. Table 1: Key Synthetic Considerations
| Parameter | Strategy | Reference |
|---|---|---|
| Stereochemical control | Chiral catalysts (e.g., Sharpless epoxidation) | |
| Cyclization | Ring-closing metathesis (Grubbs catalyst) | |
| Protecting groups | TBS for hydroxyl protection |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer: High-field NMR (¹H, ¹³C, COSY, HSQC) resolves stereochemistry and substituent positioning. X-ray crystallography is critical for confirming absolute configuration, particularly for overlapping stereocenters (e.g., 1S,2R,3R). Mass spectrometry (HRMS-ESI) validates molecular weight. IR spectroscopy identifies functional groups (e.g., hydroxyls at 5,7,18 positions). For complex splitting patterns, 2D NOESY can clarify spatial proximity of methyl groups .
Q. How should researchers select a theoretical framework to study this compound’s biological or chemical properties?
Methodological Answer: Align hypotheses with established theories (e.g., Density Functional Theory [DFT] for reactivity predictions or QSAR for bioactivity). For biological studies, receptor-ligand interaction models (e.g., molecular docking) can guide experimental design. Theoretical frameworks must inform observable parameters (e.g., binding affinity, reaction kinetics) and methodological choices (e.g., in vitro vs. in silico assays) .
Q. What stability assays are recommended for evaluating this compound under varying conditions?
Methodological Answer: Conduct accelerated stability testing (ICH guidelines):
- Thermal stability: Thermogravimetric analysis (TGA) at 40°C/75% RH.
- Photostability: Expose to UV-Vis light (ICH Q1B).
- Hydrolytic stability: Test in buffered solutions (pH 1–9).
Use HPLC-PDA to monitor degradation products. For oxygen-sensitive groups (e.g., diene), inert atmosphere storage is critical .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in predicted vs. observed reactivity?
Methodological Answer: Employ hybrid QM/MM simulations to model reaction pathways. For discrepancies in stereochemical outcomes, compare DFT-calculated transition states with experimental data. Tools like Gaussian or COMSOL Multiphysics® can simulate solvent effects and catalytic cycles. Validate predictions with isotopic labeling (e.g., ¹⁸O tracing for oxidation steps) .
Q. What strategies address contradictions between spectral data (e.g., NMR shifts) and computational predictions?
Methodological Answer: Triangulate data using:
- Benchmarking: Compare experimental shifts with DFT-calculated NMR chemical shifts (GIAO method).
- Dynamic effects: Use Molecular Dynamics (MD) simulations to account for conformational flexibility.
- Crystallographic validation: Cross-check predicted geometries with X-ray data .
If discrepancies persist, re-evaluate proton assignment via selective decoupling experiments .
Q. How can AI-driven platforms optimize reaction conditions for scalable synthesis?
Methodological Answer: Implement AI tools (e.g., Bayesian optimization) to iteratively refine reaction parameters. Train models on historical data (yield, purity) for similar polycyclic compounds. Autonomous labs with real-time analytics (e.g., inline FTIR) enable rapid feedback. For stereoselectivity, neural networks can predict catalyst performance .
Q. What mechanistic studies elucidate the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer: Combine in vitro assays (e.g., fluorescence polarization for binding affinity) with in silico studies:
- Molecular docking: AutoDock Vina to map ligand-receptor interactions.
- Free-energy calculations: MM-PBSA/GBSA for binding energy quantification.
Validate hypotheses via site-directed mutagenesis of target enzymes .
Q. How can process simulation tools enhance large-scale production feasibility?
Methodological Answer: Use COMSOL Multiphysics® to model:
Q. What integrative approaches reconcile multi-omics data (e.g., metabolomics, proteomics) with compound activity?
Methodological Answer: Apply systems biology workflows:
- Network analysis: Cytoscape to map compound-protein interaction networks.
- Machine learning: Train classifiers on omics datasets to identify biomarkers of activity.
Ensure ethical data linkage and informed consent for human-derived datasets .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
